molecular formula C11H13F2NO B1386202 Cyclopropyl-(3-difluoromethoxybenzyl)-amine CAS No. 1095240-00-8

Cyclopropyl-(3-difluoromethoxybenzyl)-amine

Cat. No.: B1386202
CAS No.: 1095240-00-8
M. Wt: 213.22 g/mol
InChI Key: QTNLZLNYXYPRPE-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-difluoromethoxybenzyl)-amine (CAS: 1095240-00-8) is a cyclopropylamine derivative featuring a benzyl group substituted with a difluoromethoxy moiety at the 3-position. Its molecular formula is C₁₁H₁₂F₂NO, with a molecular weight of 227.22 g/mol. The compound is characterized by a cyclopropyl group attached to the amine nitrogen and a 3-difluoromethoxybenzyl substituent, which introduces significant electronegativity and lipophilicity. This structural motif is common in medicinal chemistry, where the difluoromethoxy group is known to enhance metabolic stability and modulate pharmacokinetic properties .

Properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-8(6-10)7-14-9-4-5-9/h1-3,6,9,11,14H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLZLNYXYPRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-difluoromethoxybenzyl)-amine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis methods. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-difluoromethoxybenzyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopropyl-(3-difluoromethoxybenzyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-difluoromethoxybenzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of cyclopropyl-benzyl-amine derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

Compound Name CAS Number Substituent on Benzyl Group Molecular Weight (g/mol) Key Features
Cyclopropyl-(3-difluoromethoxybenzyl)-amine 1095240-00-8 3-difluoromethoxy 227.22 High lipophilicity, metabolic stability
Cyclopropyl-(3-fluoro-benzyl)-amine 920479-31-8 3-fluoro 165.21 Lower molecular weight, simpler substituent
Cyclopropyl-(2,4-dichloro-benzyl)-amine 892569-22-1 2,4-dichloro 226.12 Increased lipophilicity (Cl > F)
Cyclopropyl-(2-methoxy-5-trifluoromethylbenzyl)-amine 2270907-02-1 2-methoxy, 5-CF₃ 285.27 Electron-withdrawing CF₃ enhances stability
(3-Chlorobenzyl)cyclopropylamine 51586-21-1 3-chloro 181.66 Moderate lipophilicity, halogenated

Physicochemical Properties

  • Lipophilicity (logP): The difluoromethoxy group in the target compound increases logP compared to the 3-fluoro analog but remains lower than dichloro or trifluoromethyl derivatives due to the polar nature of the methoxy group .
  • Solubility: The presence of electronegative substituents (e.g., F, Cl) generally reduces aqueous solubility. However, the difluoromethoxy group may improve solubility in organic solvents compared to nitro or trifluoromethyl groups .
  • Metabolic Stability: Difluoromethoxy substituents are less prone to oxidative metabolism than methoxy groups, enhancing in vivo stability .

Commercial Availability

  • The target compound has 2 suppliers , whereas analogs like Cyclopropyl-(3-fluoro-benzyl)-amine are more widely available (12 suppliers ), suggesting higher demand for simpler derivatives .

Research Implications

The structural versatility of cyclopropyl-benzyl-amine derivatives allows for fine-tuning of pharmacological properties. The difluoromethoxy substitution in this compound offers a balance between metabolic stability and lipophilicity, making it a promising candidate for further optimization in drug discovery .

Biological Activity

Cyclopropyl-(3-difluoromethoxybenzyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a benzyl amine structure, with a difluoromethoxy substituent on the benzene ring. This unique configuration is thought to enhance its interaction with biological targets, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cyclopropyl amines exhibit significant antimicrobial properties. For instance, in a study examining various amide derivatives, several compounds showed moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives ranged from 32 to 128 μg/mL against Staphylococcus aureus and E. coli .
  • Antifungal Activity : Some compounds displayed excellent antifungal activity against Candida albicans, with MIC values as low as 16 μg/mL .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. The introduction of halogen substituents at various positions on the benzene ring significantly enhances antibacterial activity compared to methoxy groups .

Table: Structure-Activity Relationships

CompoundSubstituentMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Cyclopropyl-1Fluoro at 2-position3264
Cyclopropyl-2Methoxy at 4-position128N/A
Cyclopropyl-3DifluoromethoxyModerateModerate

Case Studies

  • Antimicrobial Evaluation : In vitro studies evaluated the efficacy of cyclopropyl derivatives against various bacterial strains. Compounds exhibiting a difluoromethoxy group showed enhanced binding affinity to microbial targets, which correlates with their observed biological activity .
  • Combination Therapy : Research indicated that combining cyclopropyl derivatives with established antibiotics could lead to synergistic effects, enhancing overall antibacterial efficacy while potentially reducing required dosages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropyl-(3-difluoromethoxybenzyl)-amine
Reactant of Route 2
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